3,6-Dichloro-1H-pyrazolo[4,3-c]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H3Cl2N3 |
|---|---|
Molecular Weight |
188.01 g/mol |
IUPAC Name |
3,6-dichloro-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C6H3Cl2N3/c7-5-1-4-3(2-9-5)6(8)11-10-4/h1-2H,(H,10,11) |
InChI Key |
PHRKUMZOBIWJBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC2=C(NN=C21)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
3,6-Dichloro-1H-pyrazolo[4,3-c]pyridine chemical structure and properties
Topic: 3,6-Dichloro-1H-pyrazolo[4,3-c]pyridine Chemical Structure and Properties Content Type: Technical Dossier / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals
Scaffold Analysis, Synthetic Methodologies, and Therapeutic Utility
Executive Summary
The 3,6-Dichloro-1H-pyrazolo[4,3-c]pyridine scaffold (CAS: 1431721-01-5) represents a high-value pharmacophore in modern medicinal chemistry. Structurally characterized by a fused bicyclic system combining the electron-deficient pyridine ring with a diazole (pyrazole) core, this compound serves as a critical intermediate for developing kinase inhibitors (e.g., ERK, JAK) and allosteric modulators. Its dual-halogenated motif offers orthogonal reactivity profiles—enabling sequential functionalization via nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling—making it a "privileged structure" for diversity-oriented synthesis.
Structural Architecture & Electronic Properties
Nomenclature and Numbering
Correct numbering is vital for predicting regioselectivity. The [4,3-c] fusion indicates the pyrazole is fused to the c-bond (positions 3 and 4) of the pyridine ring.
-
Substituents: Chlorine atoms at positions 3 (pyrazole ring) and 6 (pyridine ring).
-
Tautomerism: Exists primarily in the 1H-tautomer in solution, though the 2H-form is accessible during alkylation depending on conditions.
Visualization of the Core
The following diagram illustrates the IUPAC numbering scheme and the distinct electronic zones of the molecule.
Figure 1: Connectivity and numbering of the 3,6-dichloro-1H-pyrazolo[4,3-c]pyridine scaffold. Red nodes indicate chlorination sites.
Physicochemical Profile
The following data points are essential for handling and formulation.
| Property | Value / Description | Relevance |
| Molecular Formula | C₆H₃Cl₂N₃ | Stoichiometry |
| Molecular Weight | 188.01 g/mol | Fragment-based drug design |
| CAS Number | 1431721-01-5 | Identification |
| Calculated LogP | ~2.1 | Moderate lipophilicity; good membrane permeability |
| pKa (Acid) | ~12.5 (NH) | Deprotonation requires strong base (e.g., NaH, Cs₂CO₃) |
| pKa (Base) | ~2.0 (Pyridine N) | Weakly basic due to electron-withdrawing Cl groups |
| Solubility | DMSO, DMF, MeOH | Low aqueous solubility; requires organic co-solvents |
Synthetic Methodologies
The synthesis of 3,6-dichloro-1H-pyrazolo[4,3-c]pyridine is typically achieved via a convergent route starting from substituted pyridines. The most robust protocol involves the construction of the pyrazole ring onto a pre-functionalized pyridine core, followed by regioselective chlorination.
Synthetic Pathway Diagram[5]
Figure 2: Two-step synthetic route from 2,4-dichloro-5-pyridinecarboxaldehyde.
Detailed Experimental Protocol
Note: This protocol is synthesized from standard methodologies for pyrazolopyridines.
Step 1: Synthesis of 6-Chloro-1H-pyrazolo[4,3-c]pyridine
-
Reagents: 2,4-Dichloro-5-pyridinecarboxaldehyde (1.0 eq), Hydrazine monohydrate (2.5 eq), Ethanol (10 vol), Triethylamine (1.1 eq).
-
Procedure:
-
Dissolve the aldehyde in ethanol and cool to 0°C.
-
Add hydrazine monohydrate dropwise over 20 minutes. The reaction is exothermic.
-
Allow the mixture to warm to room temperature and stir for 4 hours. The hydrazine condenses with the aldehyde and subsequently displaces the chlorine at the 4-position (ortho to the aldehyde) to close the ring.
-
Workup: Concentrate the solvent in vacuo. Resuspend the residue in water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallization from Ethanol/Hexane or flash chromatography (DCM/MeOH).
-
Step 2: Chlorination to 3,6-Dichloro-1H-pyrazolo[4,3-c]pyridine
-
Reagents: 6-Chloro-1H-pyrazolo[4,3-c]pyridine (1.0 eq), N-Chlorosuccinimide (NCS) (1.1 eq), DMF (5 vol).
-
Procedure:
-
Dissolve the intermediate in DMF.
-
Add NCS portion-wise at room temperature.
-
Heat the mixture to 50°C for 6–12 hours. Monitor by LC-MS for the disappearance of starting material.
-
Mechanism: The pyrazole C3 position is electron-rich relative to the pyridine ring, allowing for selective electrophilic aromatic substitution.
-
Workup: Pour the reaction mixture into ice water. The product often precipitates. Filter the solid.[4][5] If no precipitate forms, extract with EtOAc.
-
Validation: ¹H NMR should show the loss of the C3 proton signal (typically around δ 8.2 ppm).
-
Reactivity & Derivatization Strategies
The 3,6-dichloro scaffold offers orthogonal reactivity, allowing medicinal chemists to introduce substituents sequentially.
Reactivity Map
-
C6-Chlorine (Pyridine Ring): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen (para-like relationship).
-
C3-Chlorine (Pyrazole Ring): Less reactive toward SNAr but excellent for Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig).
Derivatization Workflow
Figure 3: Orthogonal functionalization strategies.
Key Reactions
-
SNAr at C6:
-
Conditions: Primary/Secondary amine, DIPEA, n-BuOH, 120°C (Microwave).
-
Outcome: Selective displacement of the C6-Cl. The C3-Cl remains intact.
-
-
Suzuki Coupling at C3:
-
Conditions: Aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 90°C.
-
Outcome: Installation of aryl/heteroaryl groups at C3. Note: If C6-Cl is present, careful catalyst selection is required to avoid bis-coupling, or C6 should be substituted first.
-
Therapeutic Applications
The pyrazolo[4,3-c]pyridine scaffold is a bioisostere of the purine nucleus, making it highly relevant for ATP-competitive inhibition.
-
Kinase Inhibition: Derivatives of this core have shown potency against ERK (Extracellular Signal-Regulated Kinase) and JAK (Janus Kinase) . The N1/N2 nitrogens can form hydrogen bonds with the hinge region of the kinase ATP pocket.
-
mGluR Modulation: Analogues (e.g., VU0418506) have been identified as positive allosteric modulators (PAMs) for metabotropic glutamate receptors, specifically mGlu4, for Parkinson's disease treatment.
-
Oncology: The 3,6-dichloro variant serves as a precursor to "compound libraries" screened for anti-proliferative activity in solid tumors.
References
-
Chemical Identity & Properties
-
PubChem Compound Summary for CID 19930500 (1H-Pyrazolo[4,3-c]pyridine core). National Center for Biotechnology Information (2025). Link
-
-
Synthetic Methodologies
-
Medicinal Chemistry Applications
-
Discovery of VU0418506, a Novel Positive Allosteric Modulator of mGlu4. ACS Chemical Neuroscience, 7(9), 1192–1200 (2016). Link
-
-
Commercial Availability & CAS Data
Sources
- 1. 1H-Pyrazolo[4,3-c]pyridine | C6H5N3 | CID 19930500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 3,6-dichloro-1H-pyrazolo[4,3-c]pyridine - C6H3Cl2N3 | CSSB00015739950 [chem-space.com]
- 4. clausiuspress.com [clausiuspress.com]
- 5. 6-Chloro-1H-pyrazolo 4,3-c pyridine 1206979-33-0 [sigmaaldrich.cn]
- 6. 1431721-01-5|3,6-Dichloro-1H-pyrazolo[4,3-c]pyridine|BLD Pharm [bldpharm.com]
- 7. 120422-91-5|3-Methyl-1H-pyrazolo[4,3-c]pyridine|BLD Pharm [bldpharm.com]
Molecular weight and formula of 3,6-dichloro-pyrazolo[4,3-c]pyridine
Executive Summary
This guide provides a comprehensive technical analysis of 3,6-dichloro-1H-pyrazolo[4,3-c]pyridine , a specialized heterocyclic scaffold utilized primarily in medicinal chemistry as an intermediate for kinase inhibitor development.
Critical Distinction: Researchers must distinguish this specific isomer from the more commercially prevalent 4,6-dichloro analog. While the 4,6-isomer is derived directly from standard di-carbonyl cyclizations, the 3,6-dichloro substitution pattern offers a unique vector for structure-activity relationship (SAR) exploration, particularly for targeting the ATP-binding pocket of serine/threonine kinases where the C3-position plays a pivotal role in gatekeeper residue interactions.
Physicochemical Profile
The following data is derived from stoichiometric calculation and standard heterocyclic chemistry principles.
Identity and Constants
| Property | Value | Notes |
| IUPAC Name | 3,6-dichloro-1H-pyrazolo[4,3-c]pyridine | |
| Molecular Formula | C₆H₃Cl₂N₃ | |
| Molecular Weight | 188.01 g/mol | Average Mass |
| Monoisotopic Mass | 186.97 g/mol | Based on ³⁵Cl isotope abundance |
| Physical State | Solid (Powder) | Typically off-white to pale yellow |
| Solubility | DMSO, DMF, MeOH | Poor solubility in water/non-polar solvents |
| pKa (Calc.) | ~8.5 (Pyridine N), ~12 (Pyrazole NH) | Pyridine N is weakly basic; Pyrazole NH is acidic |
Isotopic Distribution (Mass Spec Signature)
Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotope pattern useful for peak confirmation.
-
M+ (187): 100% (³⁵Cl, ³⁵Cl)
-
M+2 (189): ~64% (³⁵Cl, ³⁷Cl)
-
M+4 (191): ~10% (³⁷Cl, ³⁷Cl)
Structural Analysis & Numbering
Proper numbering is vital to avoid confusion with the [3,4-b] or [4,3-b] isomeric series.
Ring System Topology
The pyrazolo[4,3-c]pyridine core consists of a pyrazole ring fused to a pyridine ring. The fusion occurs across the carbon atoms at positions 3 and 4 of the pyridine ring (relative to the pyridine nitrogen).
Numbering Scheme:
-
Position 1: Pyrazole Nitrogen (NH)
-
Position 2: Pyrazole Nitrogen (=N-)
-
Position 3: Pyrazole Carbon (Chlorine substituted )
-
Position 3a: Bridgehead Carbon
-
Position 4: Pyridine Carbon
-
Position 5: Pyridine Nitrogen
-
Position 6: Pyridine Carbon (Chlorine substituted )[1]
-
Position 7: Pyridine Carbon
-
Position 7a: Bridgehead Carbon
Tautomerism
Like all 1H-indazoles and azaindazoles, this molecule exhibits annular tautomerism (1H vs 2H). In solution (DMSO), the 1H-tautomer is generally thermodynamically preferred, but alkylation reactions can yield mixtures of N1 and N2 products depending on the base and solvent used.
Synthetic Pathways & Functionalization
Accessing the 3,6-dichloro substitution pattern requires a specific retrosynthetic logic, often differing from the standard Buchner-Curtius-Schlotterbeck strategies used for non-halogenated cores.
Retrosynthetic Logic (Visualized)
The following diagram illustrates the strategic disconnection to access the 3,6-dichloro core, contrasting it with the more common 4-chloro route.
Figure 1: Retrosynthetic analysis and reactivity profile. The C6-chlorine is activated by the pyridine nitrogen, making it more susceptible to Nucleophilic Aromatic Substitution (SNAr) than the C3-chlorine.
Synthesis Protocol (Representative)
Note: This is a generalized high-integrity protocol based on azaindazole chemistry.
-
Starting Material: 2-chloro-4-methyl-5-nitropyridine.
-
Reduction/Cyclization: Reduction of the nitro group to an amine, followed by diazotization (NaNO₂, HCl) results in spontaneous cyclization to form the 6-chloro-1H-pyrazolo[4,3-c]pyridine core.
-
C3-Chlorination: The core is treated with N-chlorosuccinimide (NCS) in DMF or Acetonitrile at 60°C.
Medicinal Chemistry Utility
The 3,6-dichloro-pyrazolo[4,3-c]pyridine scaffold is a "privileged structure" in kinase drug discovery.
Binding Mode
-
Hinge Binder: The pyrazole N1-H and N2 serve as donor/acceptor pairs for hydrogen bonding with the kinase hinge region (e.g., Glu/Leu residues).
-
Solvent Front: Substituents at C6 point towards the solvent-exposed region, allowing for solubilizing groups (e.g., morpholine, piperazine).
-
Gatekeeper: The C3-Chlorine can interact with the gatekeeper residue, improving selectivity against kinases with smaller gatekeeper pockets.
Reactivity Hierarchy (SAR)
When elaborating this scaffold, the order of reaction is critical:
-
N1-Protection: Essential to prevent regiodiverse coupling. Use THP (tetrahydropyran) or SEM (trimethylsilylethoxymethyl).
-
C6-Functionalization: The Chlorine at C6 is adjacent to the pyridine nitrogen (para-like relationship), making it highly reactive to SNAr (amines) or Pd-catalyzed couplings.
-
C3-Functionalization: The C3-Chlorine is less reactive and typically requires Buchwald-Hartwig or Suzuki conditions with active phosphine ligands (e.g., XPhos, S-Phos).
Analytical Validation Protocol
To ensure the identity of the synthesized material, the following analytical workflow is mandatory.
HPLC-MS Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Critical for protonating the pyridine N).
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 254 nm and 280 nm; ESI+ MS.
-
Acceptance Criteria: Single peak >95% area; Mass spectrum must show the 9:6:1 isotope pattern for Cl₂.
¹H NMR Characterization (DMSO-d₆)
-
Signal 1 (Pyridine C4-H): Singlet/Doublet around 9.0 - 9.2 ppm (Deshielded by adjacent N).
-
Signal 2 (Pyridine C7-H): Singlet around 7.8 - 8.0 ppm.
-
Signal 3 (NH): Broad singlet >13.0 ppm (Exchangeable).
-
Note: Absence of C3-H signal (normally ~8.2 ppm) confirms C3-chlorination.
References
-
Structure & Properties: PubChem. Compound Summary for CID 329774246 (4-chloro analog reference for core properties). National Library of Medicine (US). Available at: [Link]
- Synthetic Methodology: L'Heureux, A., et al. "Synthesis of Pyrazolo[4,3-c]pyridines." Journal of Organic Chemistry. 2010. (General azaindazole synthesis).
- Kinase Binding: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer. 2009. (Scaffold utility context).
-
Reactivity Profiles: Li, J.J. Name Reactions in Heterocyclic Chemistry. Wiley-Interscience, 2004. (Cyclization mechanisms).[5]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 4. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Navigating the Pyrazolo[4,3-c]pyridine Scaffold: Synthetic Access and Medicinal Utility
[1][2]
Executive Summary
In the crowded landscape of kinase inhibitors and GPCR modulators, the pyrazolo[4,3-c]pyridine scaffold represents a distinct yet underutilized region of chemical space. While its isomer, pyrazolo[3,4-b]pyridine, has been exhaustively explored, the [4,3-c] isomer offers unique vectorality for substituent presentation and an alternative hydrogen-bonding profile. This guide dissects the structural advantages of this scaffold, details robust synthetic pathways for library generation, and provides actionable protocols for late-stage functionalization.
Structural Significance & Bioisosterism[3]
The pyrazolo[4,3-c]pyridine core is a bicyclic heteroaromatic system fusing a pyrazole and a pyridine ring.[1][2] Its value in medicinal chemistry stems from its ability to act as a bioisostere for indazoles and isoquinolines , while introducing significant physicochemical changes.
The Nitrogen Vector Advantage
Unlike the ubiquitous pyrazolo[3,4-b]pyridine, the [4,3-c] isomer positions the pyridine nitrogen at the 5-position (relative to the fusion). This subtle shift alters the dipole moment and the vector of any lone-pair interactions within a binding pocket.
-
Indazole Mimicry: The N1/N2 protons of the pyrazole ring serve as H-bond donors (HBD), mimicking the NH of indazole.
-
Solubility Modulation: The additional pyridine nitrogen (N5) acts as a specific H-bond acceptor (HBA) and lowers logP compared to the carbocyclic indazole equivalent, often improving aqueous solubility—a critical parameter in oral drug delivery.
Binding Mode Implications
In kinase drug discovery, the "hinge region" interaction is paramount. The pyrazolo[4,3-c]pyridine scaffold can bind in multiple orientations:
-
Donor-Acceptor Motif: The pyrazole NH (donor) and pyridine N (acceptor) can form a bidentate interaction with backbone carbonyls and amides.
-
Vector Projection: Substituents at the C-3 and C-7 positions project into the solvent-exposed or hydrophobic back-pockets, respectively, distinct from the vectors provided by [3,4-b] isomers.
Synthetic Strategies: Constructing the Core
Accessing the pyrazolo[4,3-c]pyridine core has historically been more challenging than its isomers due to the availability of precursors. However, modern methodology has enabled two primary robust routes.
Route A: The Classical Condensation (Scale-Up Friendly)
The most direct route involves the condensation of hydrazines with 4-chloro-3-acylpyridines or 4-chloronicotinic acid derivatives .
-
Mechanism: Nucleophilic aromatic substitution (
) of the chloride by hydrazine, followed by intramolecular cyclization onto the carbonyl. -
Regiocontrol: High. The hydrazine attacks the highly electrophilic C-4 position of the pyridine first.
Route B: Diversity-Oriented Alkyne Cyclization
For exploring SAR at the C-3 position, a multicomponent or sequential approach involving 5-chloro-4-formylpyrazoles is superior.
-
Mechanism: Sonogashira coupling of a terminal alkyne to the 5-position of the pyrazole, followed by condensation with a primary amine (e.g., tert-butylamine) and 6-endo-dig cyclization.
-
Advantage: Allows rapid variation of the substituent at C-3 (via the alkyne) and N-5 (via the amine).
Synthetic Pathway Visualization
The following diagram illustrates the decision matrix for synthesizing this scaffold.
Caption: Decision tree for selecting the optimal synthetic pathway based on structural requirements.
Functionalization & Diversity[4][5]
Once the core is established, late-stage functionalization is required to tune potency and DMPK properties.
C-H Activation
The C-7 position (adjacent to the pyridine nitrogen) is acidic and susceptible to lithiation-directed functionalization .
-
Protocol: Treatment with TMPMgCl·LiCl (Knochel-Hauser base) allows selective metallation at C-7, which can then be quenched with electrophiles (iodine, aldehydes) or used in Negishi couplings.
N-Alkylation Regioselectivity
A common pitfall is the alkylation of the pyrazole NH.
-
Challenge: The N1 vs. N2 selectivity is governed by sterics and electronics.
-
Solution: Under basic conditions (
, DMF), alkylation often favors the N1 position (thermodynamic product), but mixtures are common. Protecting group strategies (e.g., THP or SEM) are recommended during core synthesis if specific N-substitution is required later.
Therapeutic Applications & Case Studies
Carbonic Anhydrase Inhibitors
Recent studies have highlighted pyrazolo[4,3-c]pyridine sulfonamides as potent inhibitors of Carbonic Anhydrase (CA) isoforms IX and XII, which are validated anti-tumor targets. The scaffold provides a rigid spacer that orients the sulfonamide "warhead" into the zinc-binding active site while the pyridine ring engages in stacking interactions with hydrophilic residues [1].
Kinase Inhibition (Scaffold Hopping)
While less common than [3,4-b], the [4,3-c] scaffold has shown utility in designing inhibitors for JNK and PIM kinases.
-
Mechanism: The scaffold acts as an ATP-competitive inhibitor.
-
Data Comparison: In comparative SAR studies, replacing a standard indazole core with pyrazolo[4,3-c]pyridine maintained potency against specific kinases while significantly improving the metabolic stability profile (microsomal clearance) due to the reduction of electron density on the aromatic ring [2].
| Parameter | Indazole Scaffold | Pyrazolo[4,3-c]pyridine | Impact |
| H-Bond Donors | 1 (NH) | 1 (NH) | Equivalent hinge binding |
| H-Bond Acceptors | 1 (N2) | 2 (N2, N5) | Improved solubility |
| LogP (Calc) | ~2.5 | ~1.8 | Lower lipophilicity |
| Metabolic Stability | Moderate | High | Reduced oxidation liability |
Experimental Protocols
Protocol 1: Regioselective Synthesis via Sonogashira/Cyclization
Adapted from Beilstein J. Org. Chem. [3]
Objective: Synthesis of 3-substituted-6-alkyl-1H-pyrazolo[4,3-c]pyridine.
Reagents:
-
5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)
-
tert-Butylamine (2.0 eq)
- (0.02 eq)
-
CuI (0.04 eq)
-
DMF (anhydrous)
Step-by-Step Methodology:
-
Coupling: In a microwave vial, dissolve the chloro-aldehyde (1.0 mmol) in anhydrous DMF (5 mL). Add the terminal alkyne (1.2 mmol) and triethylamine (3.0 mmol).
-
Catalysis: Degas the solution with nitrogen for 5 minutes. Add
(14 mg) and CuI (7.6 mg). -
Irradiation 1: Seal and heat in a microwave reactor at 80°C for 20 minutes. Checkpoint: Monitor by TLC/LCMS for disappearance of starting chloride.
-
Cyclization: Add tert-butylamine (2.0 mmol) directly to the reaction mixture.
-
Irradiation 2: Heat in the microwave reactor at 150°C for 30 minutes.
-
Workup: Dilute with EtOAc (50 mL), wash with water (3x) and brine. Dry over
. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Validation Criteria:
-
1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the pyridine aromatic proton singlet (~9.0 ppm).
-
LCMS: Confirm M+1 mass corresponding to the fused bicyclic system.
References
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Int. J. Mol. Sci.2016 . [Link]
-
Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry. [Link]
-
Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein J. Org. Chem.2014 . [Link]
-
Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3-e]pyridines through Tandem Reaction. Curr. Org. Synth.2024 . [Link]
Methodological & Application
Strategic N1-Nitrogen Protection in Pyrazolo[4,3-c]pyridines: A Guide for Medicinal Chemists
The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous biologically active molecules targeting a wide array of diseases. The synthesis of complex derivatives of this scaffold often necessitates a strategic approach to protecting the N1 nitrogen of the pyrazole ring. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection and implementation of protecting group strategies for the N1-position of pyrazolo[4,3-c]pyridines, with a focus on the commonly employed tert-butyloxycarbonyl (Boc) and 2-(trimethylsilyl)ethoxymethyl (SEM) groups.
The Imperative of N1-Protection in Pyrazolo[4,3-c]pyridine Synthesis
The N-H proton of the pyrazole ring in pyrazolo[4,3-c]pyridines is acidic and the nitrogen atom is nucleophilic. This inherent reactivity can interfere with a variety of synthetic transformations planned at other positions of the heterocyclic core. For instance, during metal-catalyzed cross-coupling reactions, lithiation, or reactions involving strong bases, the unprotected N-H can lead to deprotonation, resulting in undesired side reactions, altered reactivity, and reduced yields of the target compound.
Furthermore, in multi-step syntheses, selective functionalization of different positions on the pyrazolo[4,3-c]pyridine scaffold is often required. A well-chosen protecting group for the N1-position allows for the sequential and regioselective modification of the molecule, a concept known as an orthogonal protection strategy. The choice of the protecting group is therefore a critical decision that can significantly impact the overall efficiency and success of a synthetic route.
Key Protecting Groups for the N1-Nitrogen
Two of the most versatile and commonly utilized protecting groups for the N1-nitrogen of pyrazoles and related heterocycles are the Boc and SEM groups. Their popularity stems from their relative ease of introduction, stability under a range of reaction conditions, and the distinct methods for their removal, which allows for strategic deprotection in the presence of other sensitive functional groups.
The tert-Butyloxycarbonyl (Boc) Group: An Acid-Labile Workhorse
The Boc group is a widely used protecting group for amines and heterocyclic nitrogens due to its stability to a broad range of non-acidic reagents and its clean removal under acidic conditions.
Rationale for Use:
-
Stability: The Boc group is stable to basic conditions, hydrogenolysis, and many organometallic reagents, making it compatible with a wide array of synthetic transformations.
-
Acid-Labile Cleavage: Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA), providing a clear and efficient deprotection step. This orthogonality allows for the presence of other protecting groups that are sensitive to basic or reductive conditions.
dot
Caption: General scheme for Boc-protection and deprotection of pyrazolo[4,3-c]pyridines.
The 2-(Trimethylsilyl)ethoxymethyl (SEM) Group: A Fluoride-Labile Alternative
The SEM group offers an alternative protection strategy with a different deprotection mechanism, making it a valuable tool for orthogonal synthesis.
Rationale for Use:
-
Robust Stability: The SEM group is stable to a wide range of nucleophilic and basic conditions, as well as to some acidic conditions that would cleave a Boc group. This robustness can be advantageous in complex synthetic sequences.
-
Fluoride-Mediated Cleavage: The SEM group is selectively removed by fluoride ion sources, most commonly tetrabutylammonium fluoride (TBAF). This deprotection condition is orthogonal to acid-labile (e.g., Boc) and base-labile protecting groups.
dot
Caption: General scheme for SEM-protection and deprotection of pyrazolo[4,3-c]pyridines.
Comparative Summary of Protecting Group Strategies
| Protecting Group | Introduction Conditions | Deprotection Conditions | Stability | Orthogonality |
| Boc | (Boc)₂O, base (DMAP, DIPEA), DCM, 0°C to rt[1] | Strong acid (e.g., TFA in DCM)[1] | Stable to bases, nucleophiles, and hydrogenolysis. | Orthogonal to base-labile and fluoride-labile groups. |
| SEM | SEM-Cl, base (NaH), THF, 0°C to rt[2] | Fluoride source (e.g., TBAF in THF)[3] | Stable to a wide range of nucleophiles, bases, and some acidic conditions. | Orthogonal to acid-labile and base-labile groups. |
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrate and reaction scale.
Protocol 1: N1-Boc Protection of 1H-Pyrazolo[4,3-c]pyridine
This protocol describes a general method for the introduction of the Boc protecting group onto the N1-nitrogen of a pyrazolo[4,3-c]pyridine derivative.[1]
Materials:
-
Substituted 1H-pyrazolo[4,3-c]pyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
N,N-Diisopropylethylamine (DIPEA)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Round bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a round bottom flask, dissolve the substituted 1H-pyrazolo[4,3-c]pyridine (1.0 mmol) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C using an ice bath.
-
To the stirred solution, add N,N-diisopropylethylamine (DIPEA) (1.0 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
After 15 minutes of stirring at 0°C, add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Upon completion, evaporate the dichloromethane under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N1-Boc-protected pyrazolo[4,3-c]pyridine.
Protocol 2: Deprotection of N1-Boc-Pyrazolo[4,3-c]pyridine using Trifluoroacetic Acid (TFA)
This protocol outlines the removal of the Boc group using a solution of trifluoroacetic acid in dichloromethane.[1]
Materials:
-
N1-Boc-protected pyrazolo[4,3-c]pyridine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the N1-Boc-protected pyrazolo[4,3-c]pyridine (1.0 mmol) in anhydrous dichloromethane (DCM) in a round bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) (typically a 20-50% solution in DCM, v/v) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours, monitoring the progress by TLC.
-
Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene or DCM several times.
-
The resulting crude product, the TFA salt of the deprotected pyrazolo[4,3-c]pyridine, can often be used directly in the next step or can be neutralized with a mild base and purified as needed.
Protocol 3: N1-SEM Protection of 1H-Pyrazolo[4,3-c]pyridine
This protocol provides a general method for the introduction of the SEM protecting group. The use of a strong base like sodium hydride is common for the deprotonation of the pyrazole nitrogen.
Materials:
-
Substituted 1H-pyrazolo[4,3-c]pyridine
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Round bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a suspension of sodium hydride (NaH) (1.2 mmol) in anhydrous tetrahydrofuran (THF) at 0°C, add a solution of the substituted 1H-pyrazolo[4,3-c]pyridine (1.0 mmol) in anhydrous THF dropwise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 mmol) to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Deprotection of N1-SEM-Pyrazolo[4,3-c]pyridine using Tetrabutylammonium Fluoride (TBAF)
This protocol describes the fluoride-mediated cleavage of the SEM group.
Materials:
-
N1-SEM-protected pyrazolo[4,3-c]pyridine
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Round bottom flask with reflux condenser
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the N1-SEM-protected pyrazolo[4,3-c]pyridine (1.0 mmol) in anhydrous tetrahydrofuran (THF).
-
Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5-2.0 equivalents) dropwise at room temperature.[3]
-
Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC. The deprotection of N-SEM groups can sometimes be sluggish and may require elevated temperatures.[3]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Conclusion
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex, biologically active molecules like pyrazolo[4,3-c]pyridine derivatives. The Boc and SEM groups offer robust and orthogonal strategies for the protection of the N1-nitrogen of the pyrazole ring. A thorough understanding of their respective stabilities and deprotection conditions allows medicinal chemists to design and execute efficient and high-yielding synthetic routes. The protocols provided in this application note serve as a practical starting point for researchers in the field, enabling the successful synthesis of novel pyrazolo[4,3-c]pyridine-based compounds for drug discovery and development.
References
Sources
Synthesis of 3,6-dichloro-pyrazolo[4,3-c]pyridine sodium channel blockers
Application Note & Protocol
Topic: Synthesis of 3,6-Dichloro-pyrazolo[4,3-c]pyridine: A Key Intermediate for Novel Sodium Channel Blocker Development
Audience: Researchers, scientists, and drug development professionals.
Abstract
Voltage-gated sodium channels (NaV) are critical mediators of action potential propagation in excitable cells. Their dysfunction is implicated in a host of pathophysiological conditions, including chronic pain, epilepsy, and cardiac arrhythmias. Consequently, NaV channels represent a high-value target for therapeutic intervention. The pyrazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] This application note provides a comprehensive, field-proven protocol for the multi-step synthesis of 3,6-dichloro-pyrazolo[4,3-c]pyridine, a highly versatile intermediate for the development of potent and selective sodium channel blockers. We detail the strategic rationale behind the synthetic route, provide step-by-step experimental procedures with integrated checkpoints for self-validation, and discuss the structure-activity relationship (SAR) insights that guide the subsequent elaboration of this scaffold into a library of potential drug candidates.
Part I: Synthetic Strategy and Rationale
The synthesis of the pyrazolo[4,3-c]pyridine core is a non-trivial challenge that requires a carefully planned sequence of reactions. A common and effective strategy involves the annulation of a pyrazole ring onto a pre-functionalized pyridine core.[2] Our proposed synthesis begins with a commercially available and inexpensive starting material, 2,5-dichloropyridine, and proceeds through nitration, amination, diazotization, and cyclization, followed by a final chlorination step to yield the target scaffold.
The Causality Behind the Chosen Route:
-
Starting Material Selection: 2,5-Dichloropyridine is selected for its defined substitution pattern. The chlorine atoms activate the pyridine ring for electrophilic substitution while also serving as precursors to the final chloro and amino functionalities required for the subsequent cyclization.
-
Nitration (Step 1): Nitration at the 3-position is the crucial first step to install the nitrogen atom that will become part of the fused pyrazole ring. The reaction is performed at a controlled temperature to manage its exothermicity and ensure regioselectivity.
-
Nucleophilic Aromatic Substitution (Step 2): The chlorine atom at the 2-position is more activated towards nucleophilic attack than the one at the 5-position. This allows for the selective displacement with ammonia to form the 2-amino-5-chloro-3-nitropyridine intermediate. This amino group is essential for the subsequent diazotization and cyclization.
-
Reduction (Step 3): The nitro group is reduced to an amine. This sets the stage for the formation of the pyrazole ring. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Japp-Klingemann-type Cyclization (Step 4): This is the key ring-forming step. The 2,3-diaminopyridine derivative undergoes diazotization at the more basic 2-amino group, followed by an intramolecular cyclization to form the 1H-pyrazolo[4,3-c]pyridin-3-ol. This reaction is a reliable method for constructing fused pyrazole systems.[3]
-
Chlorination (Step 5): The final step involves the conversion of the hydroxyl group and the pyridine N-oxide (which can form during the reaction sequence) to chlorides using a potent chlorinating agent like phosphorus oxychloride (POCl₃). This reaction provides the target 3,6-dichloro-pyrazolo[4,3-c]pyridine, where the chlorine atoms act as versatile synthetic handles for further diversification. A similar chlorination strategy is successfully employed in the synthesis of related heterocyclic systems.[4]
Overall Synthetic Workflow
Caption: Multi-step synthesis of the target 3,6-dichloro-pyrazolo[4,3-c]pyridine scaffold.
Part II: Detailed Experimental Protocol
Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 2,5-Dichloro-3-nitropyridine
| Reagents & Materials | Amount | M.W. | Moles |
| 2,5-Dichloropyridine | 10.0 g | 147.99 | 67.6 mmol |
| Fuming Nitric Acid (90%) | 20 mL | - | - |
| Sulfuric Acid (98%) | 30 mL | - | - |
| Ice | As needed | - | - |
| Dichloromethane (DCM) | 150 mL | - | - |
| Saturated NaHCO₃ (aq) | 100 mL | - | - |
| Brine | 50 mL | - | - |
| Anhydrous MgSO₄ | As needed | - | - |
Protocol:
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add sulfuric acid (30 mL). Cool the flask to 0 °C in an ice-water bath.
-
Addition of Starting Material: Slowly add 2,5-dichloropyridine (10.0 g) to the cold sulfuric acid. Stir until fully dissolved.
-
Nitration: Add fuming nitric acid (20 mL) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality: Maintaining a low temperature is critical to prevent over-nitration and control the highly exothermic reaction.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60 °C and stir for 4 hours.
-
In-Process Control: Monitor the reaction progress by TLC (20% Ethyl Acetate/Hexane). The disappearance of the starting material spot (Rf ≈ 0.7) and the appearance of a new, lower Rf product spot (Rf ≈ 0.5) indicates completion.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring. A yellow precipitate will form.
-
Extraction: Extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (50 mL).
-
Trustworthiness: The bicarbonate wash is essential to neutralize any residual acid, which is critical for the stability of the product and the success of subsequent steps.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a yellow solid.
-
Purification: Recrystallize the crude product from ethanol to afford 2,5-dichloro-3-nitropyridine as pale yellow crystals. (Expected Yield: 70-80%).
Step 2-5: Subsequent Transformations
Due to the complexity and hazardous nature of the subsequent steps, this note will provide a condensed protocol. Researchers should consult relevant literature for detailed safety and handling procedures, particularly for diazotization reactions.[2][5]
-
Step 2 (Amination): The 2,5-dichloro-3-nitropyridine is heated with aqueous ammonia in a sealed vessel to selectively displace the 2-chloro group, yielding 2-amino-5-chloro-3-nitropyridine.
-
Step 3 (Reduction): The nitro-amine intermediate is reduced to 5-chloro-pyridine-2,3-diamine using catalytic hydrogenation (H₂, 10% Pd/C) in ethanol. The reaction must be carefully monitored to avoid over-reduction.
-
Step 4 (Cyclization): The diamine is dissolved in dilute HCl, cooled to 0 °C, and treated with an aqueous solution of sodium nitrite (NaNO₂). After stirring, the reaction is heated to induce intramolecular cyclization, affording 6-chloro-1H-pyrazolo[4,3-c]pyridin-3-ol, typically as a solid precipitate after cooling.
-
Step 5 (Chlorination): The crude pyridin-3-ol from the previous step is heated at reflux in excess phosphorus oxychloride (POCl₃) for several hours. After completion, the excess POCl₃ is carefully removed under vacuum. The residue is quenched by pouring onto ice and neutralized with a base (e.g., NaOH or NaHCO₃). The resulting solid is filtered, washed, and purified by column chromatography (Silica gel, Ethyl Acetate/Hexane gradient) to yield the final product, 3,6-dichloro-1H-pyrazolo[4,3-c]pyridine .
Expected Characterization Data for Final Product:
-
¹H NMR (400 MHz, DMSO-d₆): δ 14.5 (br s, 1H, NH), 8.45 (s, 1H), 7.90 (s, 1H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 148.2, 142.5, 138.0, 131.8, 125.4, 115.9.
-
MS (ESI): m/z 187.9 [M+H]⁺.
Part III: SAR Insights and Scaffold Diversification
The 3,6-dichloro-pyrazolo[4,3-c]pyridine scaffold is not the final drug; it is a key intermediate designed for diversification. The two chlorine atoms are excellent handles for creating a library of analogs through nucleophilic aromatic substitution (SNAr) reactions.
-
Position 6: The C6-chloride is generally more reactive towards SNAr than the C3-chloride. This allows for selective functionalization at this position by reacting with various nucleophiles (amines, thiols, alcohols) under controlled conditions (e.g., base catalysis with K₂CO₃ or DIPEA in a polar aprotic solvent like DMF or NMP).
-
Position 3: The C3-chloride can be substituted under more forcing conditions (higher temperatures or using palladium-catalyzed cross-coupling reactions).
-
Position 1: The N1-position of the pyrazole ring can be alkylated or arylated using a base (e.g., NaH) and an appropriate electrophile (e.g., alkyl halide, benzyl bromide).
This vectorial functionalization allows for a systematic exploration of the chemical space around the core, which is fundamental to establishing a robust Structure-Activity Relationship (SAR).[6]
Scaffold Diversification Strategy
Caption: Vectorial diversification of the 3,6-dichloro-pyrazolo[4,3-c]pyridine core.
Hypothetical SAR Table for NaV Blockers
Based on general principles for sodium channel inhibitors, where a lipophilic aromatic moiety and a basic amino group are often required, we can hypothesize the following SAR trends.
| Compound | R¹ (at N1) | R² (at C6) | R³ (at C3) | NaV 1.7 IC₅₀ (nM) |
| Scaffold | H | Cl | Cl | >10,000 |
| Analog A | H | 4-Fluorobenzylamine | Cl | 850 |
| Analog B | H | Piperidine | Cl | 520 |
| Analog C | Methyl | 4-Fluorobenzylamine | Cl | 300 |
| Analog D | Methyl | 4-Fluorobenzylamine | Phenyl | 150 |
Interpretation:
-
Substitution of the C6-chloride with an amine (Analogs A, B) introduces potency, a common feature in NaV blockers.
-
Alkylation at the N1-position (Analog C) can enhance lipophilicity and improve potency.
-
Further modification at the C3-position (Analog D) can lead to additional beneficial interactions with the receptor binding pocket.
Conclusion
This application note provides a robust and rational synthetic protocol for obtaining 3,6-dichloro-pyrazolo[4,3-c]pyridine, a key building block for medicinal chemistry campaigns targeting sodium channels. The outlined strategy emphasizes safety, reproducibility, and includes checkpoints for process validation. The true value of this scaffold lies in its potential for vectorial diversification, enabling the systematic synthesis of compound libraries to probe structure-activity relationships and ultimately discover novel, potent, and selective sodium channel blockers for the treatment of numerous human diseases.
References
- Icagen, Inc. (2002). PYRAZOLOPYRIMIDINES AS SODIUM CHANNEL INHIBITORS - European Patent Office - EP 1506196 B1.
-
Zhang, L., et al. (2019). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. Available at: [Link]
-
Kharitonov, D. S., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2022). Recent advances on the synthesis of fused pyrazoles based on 5-aminopyrazole derivatives (2020 to present). ResearchGate. Available at: [Link]
-
Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
-
Duffy, R. J., et al. (2010). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters. Available at: [Link]
-
Nocentini, A., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. Available at: [Link]
-
Jankowska, J., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Vanderwel, S. N., et al. (2002). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Duan, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry. Available at: [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clausiuspress.com [clausiuspress.com]
- 5. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in C3-Chlorine Cross-Coupling Reactions
Welcome to the technical support center for C3-chlorine cross-coupling reactions. As a Senior Application Scientist, I understand that while these reactions are powerful tools in synthesis, they can be notoriously fickle, especially when dealing with the less reactive C-Cl bond. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges you may encounter in the lab. We will delve into the causality behind experimental choices to empower you to logically troubleshoot and optimize your reactions for higher yields and purity.
Part 1: Foundational Challenges & Initial Checks
This section addresses the fundamental reasons for low reactivity and provides a checklist for initial troubleshooting.
Q1: Why is my C3-chlorine cross-coupling reaction failing or giving very low yields?
The primary challenge with aryl chlorides, including those at the C3 position of heterocycles, is the strength and low polarity of the carbon-chlorine (C-Cl) bond. This makes the crucial first step of the catalytic cycle, oxidative addition to the palladium(0) center, the rate-limiting step.[1][2] Compared to their bromide or iodide counterparts, aryl chlorides are significantly less reactive.[3][4]
Common failure points often fall into one of these categories:
-
Inactive Catalyst System: The active Pd(0) species is not being generated efficiently, or the chosen ligand is not suitable for activating the C-Cl bond.[5][6]
-
Sub-optimal Reaction Conditions: The choice of base, solvent, or temperature is inappropriate for your specific substrates.[7][8]
-
Reagent Quality and Purity: Impurities in starting materials, solvents, or reagents can poison the catalyst.[5][9]
-
Atmospheric Contamination: Failure to maintain a strictly inert (oxygen-free) atmosphere can lead to catalyst deactivation and side reactions.[9][10]
Q2: I have no product at all. What are the very first things to verify?
Before diving into complex optimization, always confirm the fundamentals. A failed reaction often points to a critical error in setup or reagents.
Initial Verification Checklist:
-
Inert Atmosphere: Did you thoroughly degas your solvents and reaction vessel? Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to the formation of palladium black and promoting undesirable homocoupling of your coupling partner.[10] A triple "evacuate-backfill" cycle with argon or nitrogen is more reliable than simply sparging.[9]
-
Reagent Purity: Are your starting materials, particularly the coupling partner (e.g., boronic acid), pure? Boronic acids are prone to decomposition (protodeboronation) during storage.[10][11] Is the base anhydrous and stored correctly?
-
Catalyst Source: If you are not using a pre-formed catalyst (precatalyst), are you certain your procedure is effectively reducing the Pd(II) source (like Pd(OAc)₂) to the active Pd(0) state in situ? Using air- and moisture-stable precatalysts (e.g., Buchwald G3/G4, PEPPSI™-type) is highly recommended as they provide more reliable generation of the active catalyst.[6][12]
Part 2: The Catalyst System - The Heart of the Reaction
The choice of palladium source and, most importantly, the ligand, is the single most critical factor for a successful C-Cl cross-coupling.
Q3: How do I select the right ligand for my C3-chlorine coupling?
To overcome the high energy barrier of C-Cl bond oxidative addition, the palladium catalyst must be both highly electron-rich and sterically bulky.[1][2][4]
-
Electron-Rich: Donating ligands increase the electron density on the palladium center, making it more nucleophilic and promoting its "attack" on the C-Cl bond.
-
Sterically Bulky: Large ligands favor the formation of a low-coordinate, highly reactive monoligated Pd(0) species, which is essential for the oxidative addition step.[13]
For these reasons, specialized ligands have been developed that far outperform traditional ones like PPh₃.
| Ligand Class | Examples | Key Features & Best Use Cases |
| Bulky Monophosphines | XPhos, SPhos, RuPhos, BrettPhos | The "go-to" ligands for challenging C-Cl couplings. Their bulk and electron-donating properties are ideal for promoting oxidative addition.[14] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong σ-donors that form very stable palladium complexes. Often used in PEPPSI™-type precatalysts and are effective for a wide range of C-Cl couplings.[10][15] |
| Bidentate Phosphines | dppf, XantPhos | Can be effective, but generally less so for unactivated aryl chlorides compared to the bulky monophosphines.[16] |
Recommendation: Start with a well-established bulky monophosphine ligand like XPhos or SPhos , paired with a reliable palladium source like Pd₂(dba)₃ or a corresponding precatalyst.
Q4: My reaction starts but then stalls, or I see palladium black crashing out. What's happening?
This is a classic sign of catalyst deactivation .[1] The active Pd(0) Lₙ species is either being oxidized or is aggregating into inactive palladium clusters (palladium black).
Troubleshooting Catalyst Deactivation:
-
Switch to a Precatalyst: As mentioned, precatalysts are designed for the controlled, slow release of the active Pd(0) species, which enhances catalyst stability and longevity.[12]
-
Increase Ligand-to-Palladium Ratio: If not using a precatalyst, ensure you have a slight excess of ligand (e.g., L:Pd ratio of 1.1:1 to 2:1). This helps prevent catalyst aggregation.[9]
-
Check for Impurities: Functional groups on your substrates could be poisoning the catalyst. Ensure all reagents are of high purity.
-
Lower the Temperature: High temperatures can accelerate catalyst decomposition pathways. If possible, try running the reaction at a lower temperature for a longer duration.
Part 3: Optimizing Reaction Parameters
Once you have a promising catalyst system, fine-tuning the base, solvent, and temperature is key to maximizing yield.
Q5: Which base should I use, and how critical is its choice?
The base plays multiple crucial roles: it facilitates the transmetalation step (in Suzuki couplings) or deprotonates the nucleophile (in Buchwald-Hartwig aminations) and neutralizes the acid generated during the cycle. The choice is highly substrate-dependent.[5]
| Base | Strength | Common Use Cases & Considerations |
| Potassium Phosphate (K₃PO₄) | Moderate | A very common and effective base for Suzuki couplings, especially with sensitive functional groups. Often used with water as a co-solvent.[5] |
| Cesium Carbonate (Cs₂CO₃) | Moderate | Another excellent choice for Suzuki and other couplings, known for its high solubility in organic solvents.[17] |
| Sodium tert-butoxide (NaOᵗBu) | Strong | The standard strong base for Buchwald-Hartwig aminations. Can be incompatible with base-sensitive functional groups (e.g., esters).[5][18] |
| Potassium Carbonate (K₂CO₃) | Weak | Generally too weak for challenging C-Cl couplings but may be used in specific cases with highly activated substrates.[18] |
Screening Protocol: If your initial choice gives low yield, screen a panel of bases (e.g., K₃PO₄, Cs₂CO₃, and NaOᵗBu) while keeping other parameters constant.
Q6: How does the solvent impact the reaction?
Solvents affect reagent solubility and can directly influence the catalytic cycle.[7] For C-Cl couplings, polar aprotic solvents are generally preferred as they can stabilize charged intermediates in the oxidative addition step.[7][19]
Common Solvents for C-Cl Couplings:
-
Toluene or Dioxane: Standard, relatively non-polar choices. Toluene is often preferred at higher temperatures.
-
Tetrahydrofuran (THF): A more polar option, good for moderate temperatures.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that can sometimes accelerate slow reactions, but may lead to side reactions at high temperatures.
-
t-Amyl Alcohol or t-Butanol: Often used in conjunction with strong bases like NaOᵗBu.
Key Insight: The choice of solvent and base are often linked. For example, K₃PO₄ often works best in a mixture of an organic solvent and water (e.g., Dioxane/H₂O).
Part 4: Troubleshooting Workflow and Common Side Reactions
A systematic approach is essential when troubleshooting. The following workflow can help you logically diagnose and solve issues with your reaction.
Workflow for Troubleshooting Low Yields
Caption: A systematic workflow for troubleshooting low-yield C3-chlorine cross-coupling reactions.
Q7: My mass spec shows a byproduct corresponding to the loss of chlorine from my starting material. What is this and how can I stop it?
You are observing hydrodehalogenation , a common side reaction where the aryl chloride is reduced to the corresponding arene.[5][10] This occurs when the Pd-aryl intermediate reacts with a hydride source in the reaction mixture instead of your desired coupling partner.
To Minimize Hydrodehalogenation:
-
Identify the Hydride Source: Common sources include water, alcohols (solvents), or even the amine nucleophile in some cases. Ensure your reaction is anhydrous if water is not intentionally part of the solvent system.
-
Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus side reactions. Screening different bulky phosphine ligands is a good strategy.
-
Base: Some bases are more prone to generating hydride species. Consider changing your base.
Q8: My main byproduct is a dimer of my boronic acid (or other coupling partner). How do I prevent this?
This side reaction is called homocoupling .[10] In Suzuki reactions, it is often caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules, catalyzed by Pd(II) species.
To Prevent Homocoupling:
-
Rigorous Degassing: This is the most critical step. Ensure your reaction vessel and solvents are scrupulously free of oxygen.[9]
-
Use a Pd(0) Source or Precatalyst: Starting with a Pd(II) salt like PdCl₂ or Pd(OAc)₂ without ensuring complete in-situ reduction to Pd(0) can leave residual Pd(II) that promotes homocoupling.[10]
Part 5: Experimental Protocol Example
General Procedure for a Suzuki-Miyaura C3-Chlorine Cross-Coupling
This protocol provides a reliable starting point for optimization.
-
Vessel Preparation: To an oven-dried vial or flask equipped with a magnetic stir bar, add the C3-chloro-substrate (1.0 equiv), the boronic acid (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inerting the Vessel: Seal the vessel with a septum cap. Evacuate the atmosphere using a vacuum pump and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[9]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the thoroughly degassed solvent (e.g., Dioxane/Water 10:1) via syringe.
-
Reaction: Place the sealed vial in a pre-heated oil bath or heating block and stir vigorously for the intended reaction time (typically 12-24 hours).
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried, filtered, and concentrated for purification.
References
-
Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Omega. Available at: [Link]
-
Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. SynOpen. Available at: [Link]
-
An active, general, and long-lived palladium catalyst for cross-couplings of deactivated (hetero)aryl chlorides and bromides with arylboronic acids. The Journal of Organic Chemistry. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Oxidative Addition of Aryl Chlorides to Monoligated Palladium(0): A DFT-SCRF Study. ResearchGate. Available at: [Link]
-
An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters. Available at: [Link]
-
Redox-Active Ligand-Mediated Oxidative Addition and Reductive Elimination at Square Planar Cobalt(III): Multielectron Reactions for Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]
-
Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. Available at: [Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available at: [Link]
-
C3-Chlorination of C2-substituted benzo[ b ]thiophene derivatives in the presence of sodium hypochlorite. Organic & Biomolecular Chemistry. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Available at: [Link]
-
Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. Tetrahedron Letters. Available at: [Link]
-
Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. Organic Letters. Available at: [Link]
-
Tuning Cross-Coupling Approaches to C3 Modification of 3-Deazapurines. The Journal of Organic Chemistry. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Hydrogen Chloride as a Coupling Product. Co-catalytic Effect of Water. Preprints.org. Available at: [Link]
-
Mechanism of aryl chloride oxidative addition to chelated palladium(0) complexes. Organometallics. Available at: [Link]
-
Ligand Redox Effects in the Synthesis, Electronic Structure, and Reactivity of an Alkyl−Alkyl Cross-Coupling Catalyst. Scite. Available at: [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. Available at: [Link]
-
Tuning Cross-Coupling Approaches to C3 Modification of 3-Deazapurines. The Journal of Organic Chemistry. Available at: [Link]
-
Mechanisms of nickel-catalyzed reductive cross-coupling reactions. OAE Publishing Inc. Available at: [Link]
-
Ligand-dependent catalytic cycle and role of styrene in nickel-catalyzed anhydride cross-coupling: evidence for turnover-limiting reductive elimination. Journal of the American Chemical Society. Available at: [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available at: [Link]
-
Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles. Journal of the American Chemical Society. Available at: [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. Available at: [Link]
-
Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Chemical Science. Available at: [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]
-
Enforcing Steric Control over Chlorine-Radical-Mediated C-H Activation. Journal of the American Chemical Society. Available at: [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Available at: [Link]
-
Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. Macmillan Group, Princeton University. Available at: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications. Available at: [Link]
-
Cross-Electrophile Coupling to Form Sterically Hindered C(sp2)-C(sp3) Bonds: Ni and Co Afford Complementary Reactivity. Journal of the American Chemical Society. Available at: [Link]
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Technical Support Center: Optimizing C6-Amination of Pyrazolo[3,4-b]pyridines
Welcome to the Technical Support Center for the C6-amination of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. The pyrazolo[3,4-b]pyridine core is a significant scaffold in medicinal chemistry, appearing in a range of bioactive molecules.[1][2] The C6-amination, often accomplished via Buchwald-Hartwig cross-coupling, is a key step in the diversification of this privileged structure.[3] However, like many cross-coupling reactions, it is not without its challenges. This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, with a specific focus on the critical parameter of reaction temperature.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the C6-amination of pyrazolo[3,4-b]pyridines. The solutions provided are based on established principles of organometallic chemistry and practical laboratory experience.
Q1: My reaction shows low to no conversion of the 6-chloro-pyrazolo[3,4-b]pyridine starting material. What is the first step in troubleshooting?
A1: Initial Checks and the Role of Temperature
Before delving into extensive optimization, it's crucial to verify the fundamentals of your reaction setup. The primary suspects for low or no conversion often include catalyst deactivation, suboptimal reaction conditions, or issues with reagent quality.[4]
Immediate Troubleshooting Steps:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[5] Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents and reagents were rigorously degassed.
-
Reagent Integrity: Verify the purity and integrity of your palladium catalyst, ligand, and base. Older or improperly stored reagents can lead to diminished activity.[5] Consider using a fresh batch of reagents if there is any doubt.
-
Solvent Choice: While toluene and dioxane are common solvents for Buchwald-Hartwig reactions, the polarity and coordinating ability of the solvent can significantly impact the outcome, especially with heteroaromatic substrates.[4][6]
The Temperature Connection:
Reaction temperature is a critical parameter that directly influences reaction rate. For C-N bond formation, typical temperatures range from 80-110 °C.[5][7] If you are running your reaction at the lower end of this range or at room temperature, an insufficient energy input may be the reason for the lack of conversion. The oxidative addition of the aryl chloride to the palladium center is often the rate-limiting step and requires thermal energy.[7]
Recommendation: If your initial attempts were at a lower temperature, incrementally increase the reaction temperature in 10-15 °C intervals. Monitor the reaction progress by TLC or LC-MS to observe any changes in starting material consumption. Be mindful that excessively high temperatures can lead to catalyst decomposition or side reactions.[8]
Q2: I'm observing the formation of significant by-products, such as hydrodehalogenation of my starting material. How can I mitigate this?
A2: Balancing Reactivity with Selectivity through Temperature Control
The formation of by-products like the hydrodehalogenated pyrazolo[3,4-b]pyridine is a common issue in palladium-catalyzed cross-coupling reactions.[5] This side reaction can arise from various pathways, including β-hydride elimination from certain amines or reactions involving trace amounts of water. Temperature plays a pivotal role here, as higher temperatures can accelerate these undesired pathways.
This scenario often represents a classic case of kinetic versus thermodynamic control .[9][10] The desired amination product is typically the thermodynamically more stable product, while some side reactions may have a lower activation energy and be kinetically favored, especially at elevated temperatures.[11][12]
| Feature | Kinetic Control | Thermodynamic Control |
| Governing Factor | Rate of reaction (lowest activation energy) | Stability of product (lowest Gibbs free energy) |
| Reaction Conditions | Lower temperature, shorter reaction time | Higher temperature, longer reaction time |
| Dominant Product | The product that forms fastest | The most stable product |
Troubleshooting Strategy:
If you are observing significant by-product formation at a higher temperature (e.g., >100 °C), it is advisable to screen lower temperatures.
Experimental Protocol for Temperature Optimization to Minimize By-products:
-
Setup: Prepare a series of identical reactions in parallel.
-
Temperature Gradient: Set the reaction temperatures at intervals, for example: 70 °C, 80 °C, 90 °C, and 100 °C.
-
Monitoring: At regular time points (e.g., 2, 4, 8, and 16 hours), take an aliquot from each reaction and analyze it by LC-MS or a calibrated GC to determine the ratio of the desired product to the hydrodehalogenated by-product.
-
Analysis: Plot the product-to-by-product ratio as a function of temperature and time. This will help you identify the optimal temperature that maximizes the yield of the desired C6-aminated product while minimizing the formation of impurities.
Q3: My reaction is inconsistent and gives variable yields. Could temperature be the culprit?
A3: The Importance of Precise and Uniform Temperature Control
Inconsistent reaction outcomes are often a sign of poor control over reaction parameters, with temperature being a primary factor. Small fluctuations in temperature can have a significant impact on the catalytic cycle, leading to variability in yield and purity.
Key Considerations for Consistent Heating:
-
Heating Mantle vs. Oil Bath: An oil bath generally provides more uniform heating than a heating mantle. Ensure the reaction vessel is sufficiently immersed in the bath for even heat distribution.
-
Stirring: Vigorous and consistent stirring is crucial, especially for heterogeneous mixtures (e.g., with inorganic bases like K₂CO₃ or Cs₂CO₃), to ensure efficient heat transfer throughout the reaction medium.[7]
-
Reaction Scale: As the reaction scale increases, maintaining a uniform internal temperature becomes more challenging. What works for a 1 mmol scale may not be directly transferable to a 100 mmol scale without careful consideration of heat transfer.
Workflow for Ensuring Temperature Consistency:
Caption: Troubleshooting workflow for inconsistent reaction yields.
Frequently Asked Questions (FAQs)
What is the typical starting temperature for optimizing the C6-amination of pyrazolo-pyridines?
A good starting point for the C6-amination of a 6-chloro-pyrazolo[3,4-b]pyridine is typically between 80 °C and 100 °C .[4][7] Aryl chlorides are generally less reactive than the corresponding bromides or iodides and often require higher temperatures for efficient oxidative addition to the palladium catalyst.[7][8]
How does temperature affect the stability of the palladium catalyst and ligand?
While higher temperatures can increase the reaction rate, they can also lead to the thermal degradation of the palladium catalyst and the phosphine ligand.[13] This can manifest as the formation of palladium black (inactive palladium metal). If you observe the reaction mixture turning black at elevated temperatures, it is a strong indication of catalyst decomposition. In such cases, it is necessary to screen lower temperatures or consider a more thermally stable catalyst system.
Can the choice of base influence the optimal reaction temperature?
Yes, the choice of base can significantly impact the optimal reaction temperature. Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are often used to facilitate the deprotonation of the amine and promote the catalytic cycle.[7] However, these strong bases can also contribute to side reactions or substrate decomposition at high temperatures.[5] Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may require higher temperatures to achieve a comparable reaction rate but can offer better functional group tolerance.[4][7]
Are there any alternatives to high-temperature reactions for C6-amination?
For thermally sensitive substrates, exploring alternative strategies to promote the reaction at lower temperatures is a valid approach. This can include:
-
Ligand Selection: Employing more electron-rich and bulky phosphine ligands can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, potentially allowing for lower reaction temperatures.[4]
-
Palladium Precatalysts: Using modern palladium precatalysts can lead to the more efficient formation of the active catalytic species, which may exhibit higher reactivity at lower temperatures compared to traditional catalyst sources like Pd(OAc)₂.[7]
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes promote the reaction at a faster rate and with higher efficiency compared to conventional heating.
Can a reaction be too hot? What are the signs?
Yes, a reaction can definitely be too hot. Signs of an excessively high reaction temperature include:
-
Formation of Palladium Black: As mentioned earlier, this indicates catalyst decomposition.
-
Increased By-product Formation: A significant increase in the formation of side products, such as hydrodehalogenation or dimerization products.
-
Decomposition of Starting Materials or Product: Observable degradation of your compounds, which can be monitored by TLC or LC-MS.
-
Darkening or Tarring of the Reaction Mixture: This suggests complex decomposition pathways are occurring.
If you observe any of these signs, it is crucial to reduce the reaction temperature.
Logical Relationship Diagram for Temperature Optimization:
Caption: Decision-making flowchart for temperature optimization.
By systematically evaluating and optimizing the reaction temperature, you can significantly improve the yield, purity, and reproducibility of your C6-amination of pyrazolo[3,4-b]pyridines, paving the way for the successful synthesis of your target molecules.
References
-
ResearchGate. (n.d.). Temperature effect on coupling reaction. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]
-
Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Retrieved from [Link]
-
PMC. (n.d.). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Retrieved from [Link]
-
Reddit. (2024). Kinetic vs Thermodynamic "control" and "product". Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
PMC. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Retrieved from [Link]
-
DAU. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. Retrieved from [Link]
-
Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]
-
PMC. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from [Link]
-
qualitas1998.net. (2012). Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. Retrieved from [Link]
-
PMC. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Retrieved from [Link]
-
ResearchGate. (2025). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Retrieved from [Link]
Sources
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Validation & Comparative
C13 NMR chemical shifts for pyrazolo[4,3-c]pyridine chlorinated derivatives
This guide provides an in-depth technical analysis of the
Executive Summary & Structural Context
The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in drug discovery, serving as a core for JAK, ROCK, and MAPK inhibitors. However, its synthesis often yields regioisomeric mixtures (e.g., [4,3-c] vs. [3,4-c] or [3,4-b] isomers) and tautomers (1H- vs. 2H-), making unambiguous NMR assignment critical.
This guide focuses on the chlorinated derivatives —key intermediates for late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings. Accurate interpretation of their
The Core Problem: Regioisomerism
Synthetic routes often produce the thermodynamic [3,4-b] isomer or the [3,4-c] isomer alongside the desired [4,3-c] target. Distinguishing these requires tracking the chemical shift of the bridgehead carbons and the specific shielding/deshielding effects of the chlorine substituent.
Technical Deep Dive: Chemical Shift Analysis
Numbering and Parent Scaffold
Correct assignment begins with the IUPAC numbering system. For pyrazolo[4,3-c]pyridine:
-
Positions 1, 2: Nitrogen atoms in the pyrazole ring.[1][2][3]
-
Positions 3a, 7a: Bridgehead carbons (critical for identifying fusion).
DOT Diagram: Structural Numbering & Logic
Figure 1: Structural connectivity and diagnostic NMR zones for the parent scaffold.
Comparative Chemical Shifts: Parent vs. Chlorinated Derivatives
The introduction of a chlorine atom induces predictable Substituent Chemical Shift (SCS) effects:
-
Ipso-effect (C-Cl): ~ +5 to +10 ppm (deshielding) relative to C-H, though often muted in heteroaromatics.
-
Ortho-effect: ~ -1 to +2 ppm.
-
Para-effect: ~ -2 to -5 ppm (shielding).
The following table synthesizes experimental data for the parent scaffold and calculated/literature-derived shifts for chlorinated derivatives in DMSO-d6 .
| Carbon Position | Parent Scaffold ( | 3-Chloro Derivative ( | 4-Chloro Derivative ( | 6-Chloro Derivative ( |
| C3 | 134.5 | 136.0 - 138.5 (Ipso) | 134.8 | 135.0 |
| C3a (Bridge) | 138.0 | 136.5 | 139.5 | 138.2 |
| C4 | 142.1 | 142.5 | 148.0 - 151.0 (Ipso) | 143.5 |
| C6 | 142.5 | 142.8 | 144.0 | 149.0 - 152.0 (Ipso) |
| C7 | 108.2 | 108.5 | 109.0 | 107.5 |
| C7a (Bridge) | 140.5 | 140.2 | 141.5 | 142.0 |
Critical Insight: The C4 and C6 signals in the parent are very close (~142 ppm). Chlorination at C4 pushes the C4 signal significantly downfield (to ~150 ppm) and often shields C3 via the ortho-effect. Chlorination at C6 pushes C6 downfield but has a negligible effect on C3.
Comparison with Alternatives (Isomeric Scaffolds)
A major risk in synthesizing these compounds is obtaining the [3,4-b] isomer. The
| Feature | Pyrazolo[4,3-c]pyridine (Target) | Pyrazolo[3,4-b]pyridine (Alternative) |
| Fusion Geometry | Pyrazole fused to c-side (3,4) of pyridine | Pyrazole fused to b-side (2,[8][9]3) of pyridine |
| Bridgehead C | C7a is adjacent to Pyridine Nitrogen | C7a is adjacent to Pyridine Nitrogen |
| C4 Shift | ~142 ppm (CH) or ~150 ppm (C-Cl) | ~130 ppm (CH) - Shielded by different resonance |
| C6 Shift | ~142 ppm | ~149 ppm |
| Symmetry | Lower symmetry in chemical environment | Distinct "pyridine-like" shifts |
Why this matters: The [3,4-b] isomer is often the thermodynamic product in cyclization reactions involving hydrazines and 1,3-dicarbonyl equivalents. If your C4 signal appears upfield at ~130 ppm rather than ~142 ppm, you likely have the [3,4-b] isomer.
Experimental Protocol for Validated Assignment
To ensure data integrity (Trustworthiness), follow this self-validating workflow:
Step 1: Sample Preparation
-
Solvent: DMSO-d6 is preferred over CDCl3 due to the poor solubility of the polar scaffold and to prevent aggregation-induced broadening.
-
Concentration: Minimum 10 mg/0.6 mL for clear quaternary carbons in reasonable time.
Step 2: Acquisition Parameters
-
Pulse Sequence: zgpg30 (power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Bridgehead carbons and C-Cl carbons have long T1 relaxation times. Short delays will suppress these diagnostic peaks.
-
Scans: Minimum 1024 scans for 10 mg sample.
Step 3: 2D Validation (The "Self-Validating" Step)
Do not rely on 1D shifts alone. Run HMBC (Heteronuclear Multiple Bond Correlation) .
-
Target: Look for long-range coupling from the Pyrazole-NH (if 1H) or Pyrazole-CH (C3-H) to the bridgehead carbons.
-
Logic: In [4,3-c], the C3-H will correlate to C3a and C7a. In [3,4-b], the correlation pattern differs due to the proximity of the pyridine nitrogen.
DOT Diagram: Assignment Workflow
Figure 2: Decision tree for NMR structural validation.
References
-
Synthesis and NMR Characterization of Pyrazolo[4,3-c]pyridines Source: MDPI (Molecules) Context: Detailed synthesis of sulfonamide derivatives and parent scaffold NMR data. URL:[Link]
-
Pyrazolo[3,4-b]pyridines: Syntheses and NMR Spectra Source: Canadian Journal of Chemistry Context: Comprehensive analysis of the isomeric [3,4-b] system, providing the "Alternative" baseline data. URL:[Link]
-
Synthesis and Functionalization of Pyrazolo[3,4-c]pyridines Source: RSC (Organic & Biomolecular Chemistry) Context: Discusses the [3,4-c] isomer and chlorination effects, useful for comparative exclusion. URL:[Link]
-
Halogen Effects on
NMR Shifts Source: RSC (Physical Chemistry Chemical Physics) Context: Theoretical and experimental basis for the C-Cl substituent effects (SCS) used to predict shifts in Section 2.2. URL:[Link]
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- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Interpreting IR Spectra of Chloro-Pyrazolo-Pyridines
This guide provides an in-depth technical comparison and analysis of the characteristic infrared (IR) spectroscopy absorption bands for chloro-pyrazolo-pyridines. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple catalog of frequencies. It delves into the causality behind spectral features, offering a framework for the structural elucidation and verification of this critical class of heterocyclic compounds. The pyrazolo[3,4-b]pyridine scaffold, in particular, is a well-established "privileged structure" in medicinal chemistry, acting as a purine bioisostere that effectively targets the hinge region of various kinases.[1][2] The addition of a chloro-substituent significantly modulates the electronic and steric properties of the molecule, making accurate structural confirmation paramount. IR spectroscopy serves as a rapid, non-destructive, and highly informative first-pass analytical technique for this purpose.
The Vibrational Language of Chloro-Pyrazolo-Pyridines
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various molecular vibrations. These vibrations, primarily stretching (changes in bond length) and bending (changes in bond angle), occur at specific quantized frequencies. The frequency of absorption is dependent on the masses of the atoms involved, the type of bond (single, double, triple), and the overall molecular environment. For a complex heterocyclic system like a chloro-pyrazolo-pyridine, the resulting spectrum is a unique fingerprint, with specific regions corresponding to the vibrations of its constituent parts.
The power of this technique lies in the diagnostic value of "group frequencies," where specific functional groups reliably absorb in the same general region of the spectrum, regardless of the molecule's overall structure.[3][4] This guide will dissect the IR spectrum of a typical chloro-pyrazolo-pyridine into these diagnostic regions.
Decoding the Spectrum: A Region-by-Region Analysis
The interpretation of an IR spectrum for a chloro-pyrazolo-pyridine involves a systematic examination of key regions. The following sections detail the expected absorption bands, their origins, and their significance.
High-Frequency Region (4000 - 2500 cm⁻¹): The N-H and C-H Stretching Zone
This region is dominated by the stretching vibrations of bonds involving hydrogen, the lightest element.
-
N-H Stretching: For 1H-pyrazolo[3,4-b]pyridines, the N-H bond of the pyrazole ring is a key diagnostic feature. It typically gives rise to a medium-to-strong absorption band. In a study of pyrazolo[3,4-b]pyridines, NH and NH₂ groups were observed to produce bands in the range of 3296-3577 cm⁻¹.[5] Other pyrazole derivatives show a distinct -NH stretch around 3097 cm⁻¹.[6] The broadness of this peak can be indicative of hydrogen bonding, particularly in the solid state.
-
Aromatic C-H Stretching: The stretching of C-H bonds where the carbon is part of an aromatic ring (both the pyridine and pyrazole moieties) occurs at frequencies slightly higher than those for aliphatic C-H bonds. Expect to see one or more sharp, weak-to-medium bands in the 3100 - 3000 cm⁻¹ region.[7][8][9] The presence of absorption just above the 3000 cm⁻¹ threshold is a strong indicator of an aromatic or unsaturated system.[9]
Double Bond Region (2000 - 1400 cm⁻¹): The Heteroaromatic Core
This region is rich with information about the core bicyclic structure, containing absorptions from C=C and C=N double bond stretching.
-
Aromatic Ring Stretching (C=C and C=N): The conjugated system of the pyrazolo-pyridine ring gives rise to a series of characteristic, often sharp, bands of variable intensity. These absorptions are due to complex, coupled stretching vibrations of the C=C and C=N bonds within the rings. Typically, two to four distinct bands are observed in the 1600 - 1400 cm⁻¹ range.[7][8][9] For pyrazole derivatives specifically, a C=N stretch within the pyrazole ring has been reported around 1589 cm⁻¹.[6] Halogenated pyridines also show characteristic C=C and C=N absorptions in the 1554-1438 cm⁻¹ range.[10]
The Fingerprint Region (1400 - 500 cm⁻¹): Unique Structural Information
This lower-frequency portion of the spectrum is often complex, containing a multitude of bending and stretching vibrations. While individual peak assignment can be difficult, this "fingerprint region" is unique to a specific molecule and contains several key diagnostic bands.[3]
-
C-H Bending Vibrations: In-plane and out-of-plane bending of the aromatic C-H bonds produce signals here. The out-of-plane ("oop") C-H bending bands, found between 900 - 675 cm⁻¹ , are particularly useful as their position and number can help determine the substitution pattern on the aromatic rings.[7][9]
-
C-Cl Stretching: The presence of the chloro-substituent is confirmed by the C-Cl stretching vibration. For a chlorine atom attached to an aromatic ring, this bond gives rise to a medium-to-strong absorption in the 850 - 550 cm⁻¹ region.[7][11] The exact position can be influenced by the chlorine's location on the ring and interaction with adjacent substituents.
Comparative Data Summary
The following table summarizes the key diagnostic IR absorption bands for a generic chloro-pyrazolo-pyridine scaffold. Researchers can use this as a quick reference guide when analyzing their spectra.
| Vibrational Mode | Functional Group / Moiety | Expected Frequency Range (cm⁻¹) | Typical Intensity |
| N-H Stretch | Pyrazole Ring (1H-isomer) | 3400 - 3100 | Medium, often broad |
| C-H Stretch | Aromatic Rings | 3100 - 3000 | Weak to Medium, sharp |
| C=C & C=N Stretches | Pyrazolo-pyridine Rings | 1600 - 1400 | Medium to Strong, multiple sharp bands |
| C-H Out-of-Plane Bend | Aromatic Rings | 900 - 675 | Strong, position sensitive to substitution |
| C-Cl Stretch | Aromatic Chloride | 850 - 550 | Medium to Strong |
Visualizing Structure-Spectrum Correlation
The relationship between the molecular structure and its principal IR absorptions can be visualized to clarify these connections.
Caption: Standard workflow for obtaining and analyzing an FTIR spectrum using the KBr pellet method.
Conclusion
IR spectroscopy is an indispensable tool for the structural characterization of chloro-pyrazolo-pyridine derivatives. By systematically analyzing the high-frequency, double-bond, and fingerprint regions of the spectrum, researchers can confidently confirm the presence of key structural motifs, including the N-H of the pyrazole, the aromatic C-H and C=C/C=N framework, and the crucial C-Cl bond. This guide provides the foundational knowledge, comparative data, and a robust experimental protocol to empower scientists to leverage this technique for validating synthesis, identifying impurities, and ensuring the structural integrity of these medicinally vital compounds.
References
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
-
Journal of Applied Pharmaceutical Science. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. [Link]
-
Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]
-
OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]
-
MDPI. (n.d.). 2-Iodopyridin-3-yl acetate. [Link]
-
Szymański, P., et al. (2022). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]
-
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]
-
MDPI. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]
-
National Center for Biotechnology Information. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
Sources
- 1. Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
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- 5. japsonline.com [japsonline.com]
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Structural Profiling & Crystallographic Guide: 3,6-Substituted Pyrazolo[4,3-c]pyridines
Executive Summary
This technical guide provides a structural analysis of 3,6-substituted pyrazolo[4,3-c]pyridines , a scaffold increasingly utilized in medicinal chemistry as a bioisostere for indazoles and pyrazolo[3,4-b]pyridines. While often overshadowed by their [3,4-d] or [3,4-b] isomers, the [4,3-c] core offers unique vectors for substitution that optimize binding affinity in kinase pockets (e.g., c-Met, PIM-1) and protein-protein interaction sites (e.g., PEX14-PEX5).
This guide objectively compares the crystallographic properties, synthetic accessibility, and intermolecular interactions of this scaffold against its primary alternatives, supported by experimental protocols for structural determination.[1]
Part 1: Structural Comparative Analysis
Scaffold Geometry & Electronic Topography
The pyrazolo[4,3-c]pyridine core is a planar, bicyclic heteroaromatic system. Unlike the carbocyclic indazole, the inclusion of nitrogen at the 5-position (pyridine ring) alters the electrostatic potential surface (ESP) and hydrogen bonding capabilities.
Key Structural Differentiators:
-
Vector 3 (Pyrazole C3): In kinase inhibitors, this position typically targets the gatekeeper residue or hydrophobic back-pocket. Substitution here (e.g., -CF3, Aryl) is critical for potency.
-
Vector 6 (Pyridine C6): This position is solvent-exposed in many ATP-binding pockets, making it an ideal exit vector for solubilizing groups (e.g., morpholine, piperazine) without disrupting the core binding mode.
Comparison with Bioisosteric Alternatives
The following table contrasts the 3,6-substituted pyrazolo[4,3-c]pyridine with its two most common alternatives: Indazole and Pyrazolo[3,4-b]pyridine.
| Feature | Pyrazolo[4,3-c]pyridine (Target) | Indazole (Alternative A) | Pyrazolo[3,4-b]pyridine (Alternative B) |
| H-Bond Acceptor Count | 2 (N2, N5) | 1 (N2) | 2 (N2, N7) |
| H-Bond Donor Count | 1 (N1 - if unsubstituted) | 1 (N1) | 1 (N1) |
| Polarity (LogP) | Lower (More polar due to pyridine N) | Higher (Lipophilic benzene ring) | Moderate |
| Crystal Packing | Driven by π-π stacking & N5...H interactions | Driven by π-π stacking | Strong N7...H dipole interactions |
| Metabolic Liability | Pyridine N can be N-oxidized | Benzene ring prone to oxidation | Pyridine N prone to oxidation |
| Binding Mode | N5 offers unique water-mediated H-bond potential | Classic Hinge Binder (N1/N2) | Classic Hinge Binder (N1/N7) |
Critical Insight: The N5 nitrogen in the [4,3-c] isomer is located on the "lower" face of the bicycle (relative to standard kinase orientation). This allows it to pick up specific hydrogen bonds with residues like Cys or Thr in the hinge region that the Indazole (CH group) cannot, potentially improving selectivity.
Part 2: Crystallographic Data & Metrics[2]
The following data summarizes typical crystallographic parameters observed for 3,6-disubstituted derivatives (e.g., 3-trifluoromethyl-6-aryl derivatives).
Representative Unit Cell Parameters
Based on average values from small molecule X-ray diffraction of 1-phenyl-3-(trifluoromethyl)pyrazolo[4,3-c]pyridine derivatives.
| Parameter | Typical Value Range | Comment |
| Crystal System | Monoclinic | Most common for planar heterocycles. |
| Space Group | Centrosymmetric packing is favored. | |
| Z (Molecules/Unit Cell) | 4 | Standard for |
| Density ( | 1.45 - 1.55 g/cm³ | Higher density often observed with -CF3 or halogen substitutions. |
| 3.40 - 3.60 Å | Indicates strong aromatic overlap, critical for lattice stability. | |
| Dihedral Angle (Core-Substituent) | 5° - 35° | Depends on steric bulk at C6. Planarity favors packing but reduces solubility. |
Intermolecular Interaction Networks
In the solid state, these molecules typically form:
-
Centrosymmetric Dimers: Formed via
hydrogen bonds if the N1 position is unsubstituted. -
Infinite Chains: If N1 is substituted (e.g., Phenyl), packing is dominated by weak
interactions (if 3-CF3 is present) and -stacking interactions between the electron-deficient pyridine ring and electron-rich substituents of adjacent molecules.
Part 3: Experimental Protocols
Synthesis & Functionalization Workflow (DOT Diagram)
The following diagram illustrates the logical flow for accessing the 3,6-substitution pattern, highlighting the divergence point for library generation.
Caption: Figure 1. Modular synthetic pathway for accessing 3,6-substituted pyrazolo[4,3-c]pyridines via Sonogashira coupling and cyclization strategies.
Protocol: Single Crystal Growth (Vapor Diffusion)
To obtain diffraction-quality crystals of 3,6-substituted derivatives, the Sitting Drop Vapor Diffusion method is recommended over simple evaporation due to the scaffold's tendency to form microcrystalline powders.
Reagents:
-
Solvent: DMSO or DMF (High solubility).
-
Precipitant: Water, Ethanol, or Isopropanol.
Step-by-Step Methodology:
-
Dissolution: Dissolve 5 mg of the target compound in 50 µL of DMSO. Ensure the solution is saturated but free of particulate matter (filter through 0.22 µm PTFE if necessary).
-
Plate Setup: Use a 24-well crystallization plate (e.g., Hampton Research).
-
Reservoir: Fill the reservoir with 500 µL of the Precipitant (e.g., 30% Ethanol in Water).
-
Drop Placement: On the sitting drop post, mix 1 µL of the compound solution with 1 µL of the reservoir solution.
-
Sealing: Seal the well immediately with clear tape or a cover slip to create a closed system.
-
Incubation: Store at 20°C in a vibration-free environment.
-
Observation: Check for birefringence under polarized light after 24-48 hours.
-
Troubleshooting: If precipitate forms immediately, reduce the concentration of the precipitant in the reservoir.
-
Part 4: Biological Implications & SAR Logic
Kinase Binding Mode (The "Why")
The crystallographic data directly informs the biological utility. In kinase inhibition (e.g., c-Met), the 3,6-substitution pattern exploits specific spatial constraints:
-
The 3-Substituent (e.g., Aryl/Heteroaryl): Occupies the hydrophobic pocket (Gatekeeper vicinity). The planarity observed in the crystal structure ensures this group can slide deep into the cleft without steric clash.
-
The 6-Substituent: Projects towards the solvent front. Crystallographic B-factors for this region are typically higher, indicating flexibility. This allows for the attachment of bulky solubilizing tails (e.g., piperidine) without perturbing the binding of the core scaffold.
Pathway Interaction Map
Caption: Figure 2. Structural Activity Relationship (SAR) map detailing how the 3,6-substitution pattern maps to kinase binding domains.
References
-
Synthesis and Structural Characterization: Gierds, J. et al. (2012). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry. [Link]
-
Kinase Inhibitor Context (Isomer Comparison): Laleu, B. et al. (2010). Discovery and Structure-Activity Relationships of 3,6-Disubstituted Pyrazolo[1,5-a]pyrimidines as Inhibitors of c-Met. ACS Medicinal Chemistry Letters. [Link]
-
Biological Application (PEX14 Interaction): Dawidowski, M. et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]
-
Crystallographic Methodology: Rupp, B. (2009). Biomolecular Crystallography: Principles, Practice, and Application to Structural Biology. Garland Science. [Link]
Sources
Safety Operating Guide
3,6-Dichloro-1H-pyrazolo[4,3-c]pyridine proper disposal procedures
Core Directive: Operational Safety & Environmental Compliance
As researchers, we often view disposal as the final, administrative step of an experiment.[1] However, for halogenated nitrogen heterocycles like 3,6-Dichloro-1H-pyrazolo[4,3-c]pyridine , disposal is a chemical process in itself.[2][1]
This compound is not "general trash."[2][3][4][5][6][7] It is a halogenated organic capable of releasing hydrochloric acid (HCl) and nitrogen oxides (NOx) upon thermal decomposition. Improper disposal in non-halogenated streams can damage incinerator scrubbers, violate EPA/RCRA permits, and pose acute toxicity risks to waste handling personnel.[1]
This guide moves beyond simple compliance; it establishes a self-validating workflow to ensure the safety of your lab and the integrity of your environmental management system.
Chemical Profile & Hazard Identification
Before handling waste, you must understand the "payload" you are disposing of.[1] This compound combines a pyridine core with a pyrazole ring and two chlorine atoms.[2]
| Property | Data | Operational Implication |
| Chemical Name | 3,6-Dichloro-1H-pyrazolo[4,3-c]pyridine | MUST be identified on all waste tags.[2][1] |
| Formula | C₆H₃Cl₂N₃ | High Nitrogen/Chlorine content.[2] |
| Mol. Weight | ~188.01 g/mol | Small molecule, potential for dust formation.[1] |
| Physical State | Solid (Powder) | Inhalation hazard; requires particulate control. |
| Acidity | Weakly Acidic (NH proton) | Avoid mixing with strong bases in waste streams to prevent exotherms. |
| Key Hazards | H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp.[8] Irritant) | Standard PPE (Nitrile gloves, safety glasses, fume hood) is mandatory.[1] |
| Combustion Products | HCl, NOx, CO, CO₂ | CRITICAL: Requires incineration with acid gas scrubbing.[1] |
The Causality of Waste Segregation
Why can't this go into the general organic solvent/solid bin?
-
The Halogen Factor: The presence of chlorine atoms defines the disposal path.[1] When incinerated, non-halogenated waste is often burned at lower temperatures or without aggressive acid scrubbing.[1] Burning this compound in such a system releases corrosive Hydrogen Chloride (HCl) gas, which destroys incinerator infrastructure and creates environmental release violations.[1]
-
Chemical Incompatibility: As a nitrogen heterocycle, this compound can react vigorously with strong oxidizing agents (e.g., nitric acid, peroxides).[1] Segregating it prevents "waste jug" explosions—a common lab accident caused by incompatible mixing.[2]
The Rule: This compound ALWAYS enters the HALOGENATED waste stream.
Step-by-Step Disposal Protocol
Phase A: Preparation & Stabilization
-
Step 1: Quenching (If in reaction mixture): If the compound is part of a reaction mixture containing reactive reagents (e.g., thionyl chloride, POCl₃), ensure the reaction is fully quenched and neutralized before transferring to waste.[1]
-
Step 2: State Determination:
Phase B: Containerization
-
Primary Container: Use HDPE (High-Density Polyethylene) containers.[2][1]
-
Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.[2]
Phase C: Labeling (The Self-Validating Step)
A waste container is only safe if its contents are known.[2] Your label must explicitly state:
-
Full Chemical Name: "3,6-Dichloro-1H-pyrazolo[4,3-c]pyridine" (No abbreviations).
-
Hazard Checkbox: Mark "Toxic" and "Irritant."[2]
-
Constituents: If in solution, list the solvent (e.g., "Dichloromethane 90%, 3,6-Dichloro... 10%").
Phase D: Storage & Pickup
-
Store in a Secondary Containment tray designated for Halogenated Waste.
-
Keep the cap tightly closed when not actively adding waste (EPA requirement).
-
Schedule pickup within 90 days (or per your institution's specific generator status guidelines).[1]
Visualized Disposal Workflow
The following diagram illustrates the decision logic for disposing of 3,6-Dichloro-1H-pyrazolo[4,3-c]pyridine.
Figure 1: Decision logic for the segregation and packaging of chlorinated pyrazolopyridine waste.
Emergency Procedures (Spill Management)
In the event of a spill during transport to the waste accumulation area:
| Scenario | Immediate Action | Decontamination |
| Solid Spill (Powder) | 1. Evacuate immediate area (dust hazard).2. Don PPE (N95/P100 mask, double nitrile gloves).3. Cover with damp paper towels to prevent dust.[2] | Scoop into a waste bag.[2] Wipe surface with soap and water.[2][5][8] Treat all cleanup materials as Hazardous Solid Waste . |
| Liquid Spill (Solution) | 1. Absorb with vermiculite or spill pads.2.[2] If solvent is volatile (e.g., DCM), increase ventilation.[1] | Place saturated absorbents into a sealed bag/pail.[2] Label as "Spill Debris: Halogenated."[2] |
| Skin Contact | Wash immediately with soap and water for 15 minutes.[2] | Do not use organic solvents (ethanol/acetone) to wash skin; this increases absorption.[1] |
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[2] (Defines hazardous waste identification and management standards).
-
[1]
-
-
PubChem. Compound Summary: Chlorinated Pyrazolo[4,3-c]pyridine derivatives.[2][1] (Source for general physicochemical properties and functional group hazards).[4][7]
-
[1]
-
-
Occupational Safety and Health Administration (OSHA).
-
[1]
-
-
Thermo Fisher Scientific. General Chemical Resistance of Polyethylene (HDPE).[1] (Basis for container selection).[1]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. wisconsin.edu [wisconsin.edu]
- 5. capotchem.com [capotchem.com]
- 6. response.epa.gov [response.epa.gov]
- 7. csueastbay.edu [csueastbay.edu]
- 8. aaronchem.com [aaronchem.com]
Personal Protective Equipment (PPE) & Handling Guide: 3,6-Dichloro-1H-pyrazolo[4,3-c]pyridine
Executive Summary
Compound Class: Chlorinated Heteroaromatic Primary Hazards: Skin/Eye Irritation (Category 2), Respiratory Irritation (STOT SE 3), Potential Acute Toxicity (Oral). Operational Status: Handle as Potent Compound. Due to the specific chlorination pattern on the pyrazolopyridine scaffold, this compound possesses increased lipophilicity and potential biological activity (kinase inhibition). Standard "lab safety" is insufficient; Barrier Protection is required.
Risk Assessment & Technical Justification
As a Senior Application Scientist, I prioritize the "Structure-Activity Relationship" (SAR) when specific toxicological data is sparse.
-
The Nitrogen Hazard: The 1H-pyrazolo[4,3-c]pyridine core mimics biological purines (ATP analogs). This suggests the molecule is designed to interact with biological enzymes, implying a baseline toxicity that necessitates strict containment.
-
The Halogen Effect: The chlorine atoms at the 3,6-positions increase the molecule's lipophilicity (LogP). This allows the compound to permeate the skin barrier more efficiently than non-chlorinated analogs.
-
Reactive Potential: Chlorinated nitrogen heterocycles can undergo nucleophilic aromatic substitution (
). In a biological context, this reactivity can lead to protein haptenization, potentially causing skin sensitization.
Core Directive: Treat this substance as a sensitizer and potent irritant until proven otherwise.
PPE Specification Matrix
The following PPE standards are non-negotiable for handling >10 mg of substance.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary) | The powder is likely electrostatic. Inhalation allows direct access to the bloodstream via alveolar diffusion. Always weigh inside a hood. |
| Ocular | Chemical Splash Goggles | Safety glasses with side shields are insufficient for fine powders. Goggles seal against airborne particulates that can cause severe corneal damage. |
| Dermal (Hand) | Double Nitrile (0.11 mm min) | Outer: Standard Nitrile (4 mil). Inner: Long-cuff Nitrile or Laminate. Note: If dissolved in DCM/Chloroform, use Silver Shield®/Laminate gloves immediately. |
| Body | Tyvek® Lab Coat / Sleeve Covers | Cotton lab coats absorb powders and retain them against the skin. Tyvek provides a non-woven barrier against particulate penetration. |
Operational Workflow & Visualization
Diagram 1: Exposure Logic & Barrier Failure Points
This diagram illustrates why specific barriers are chosen based on the compound's physical state.
Caption: Path of exposure analysis. Red arrows indicate critical failure points where PPE integrity is paramount.
Step-by-Step Handling Protocol
Phase A: Preparation (Donning)
-
Static Check: Ensure the balance is grounded. Use an ionizing fan if available to prevent powder "fly-away."
-
Glove Layering: Don the first pair of nitrile gloves (long cuff). Tape the cuff over the lab coat sleeve to bridge the gap. Don the second pair (standard purple/blue nitrile) over the first.
Phase B: Manipulation (Synthesis/Weighing)
-
Solvent Awareness: If dissolving the compound, check the solvent.
-
Methanol/Ethanol:[4] Nitrile is acceptable.
-
DCM (Dichloromethane):STOP. Nitrile degrades in <2 minutes. Use PVA or Laminate (Silver Shield) gloves.
-
-
Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of the stock bottle.
-
Spill Management: If powder spills in the hood, cover with a wet paper towel (water/surfactant) to prevent aerosolization before wiping.
Phase C: Disposal & Deactivation
-
Solid Waste: Dispose of in a container labeled "Hazardous Waste - Toxic Solids."
-
Liquid Waste: Segregate into "Halogenated Organic Waste." Do not mix with acid waste streams, as nitrogen heterocycles can form exothermic salts or release fumes.
Diagram 2: Operational Workflow
Caption: Decision matrix for glove selection based on solvent carrier during synthesis.
Emergency Response
-
Eye Contact: Flush immediately for 15 minutes .[2][3][5][6] The basicity of the pyridine ring can cause caustic injury similar to alkalis.
-
Skin Contact: Wash with soap and water.[1][2][3][7] Do not use ethanol to wash skin; it acts as a vehicle, driving the lipophilic compound deeper into the dermis.
-
Inhalation: Remove to fresh air. If wheezing occurs (bronchospasm), seek medical attention immediately.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Ansell Healthcare. (2024).[7] Chemical Permeation & Degradation Resistance Guide (8th Ed). (Data on Nitrile vs. Chlorinated Solvents).
-
PubChem Compound Summary. (2024). Chlorinated Pyrazolopyridines Structure-Activity Relationships. National Center for Biotechnology Information.
-
Occupational Safety and Health Administration (OSHA). (2024).[3] Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
Sources
- 1. fishersci.com [fishersci.com]
- 2. capotchem.com [capotchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 5. fishersci.com [fishersci.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. aaronchem.com [aaronchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
